molecular formula C10H16O B14299017 2-Methyl-5-(propan-2-ylidene)cyclohexan-1-one CAS No. 125185-99-1

2-Methyl-5-(propan-2-ylidene)cyclohexan-1-one

Cat. No.: B14299017
CAS No.: 125185-99-1
M. Wt: 152.23 g/mol
InChI Key: KCMPNSMMFORCER-UHFFFAOYSA-N
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Description

2-Methyl-5-(propan-2-ylidene)cyclohexan-1-one is a bicyclic monoterpenoid ketone characterized by a cyclohexanone core substituted with a methyl group at position 2 and a propan-2-ylidene group at position 4. The propan-2-ylidene substituent (a propylidene group with a double bond at the 2-position, (CH3)2C=) imparts unique steric and electronic properties, distinguishing it from related compounds like dihydrocarvone.

Properties

CAS No.

125185-99-1

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-methyl-5-propan-2-ylidenecyclohexan-1-one

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8H,4-6H2,1-3H3

InChI Key

KCMPNSMMFORCER-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=C(C)C)CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(propan-2-ylidene)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of isopulegone, which can be achieved through acid-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound often involves the extraction of essential oils from plants like peppermint and pennyroyal, followed by purification processes to isolate the compound .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(propan-2-ylidene)cyclohexan-1-one involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydrocarvone (2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one)

Structural Differences :

  • Dihydrocarvone features an isopropenyl group (CH2=C(CH3)-) at position 5, whereas the target compound has a propan-2-ylidene group ((CH3)2C=). This difference alters the electron density and spatial arrangement around the cyclohexanone ring.
  • Molecular Formula : Both share the formula C10H16O (MW: 152.23 g/mol), but their substituent configurations lead to distinct stereochemical outcomes .

Physical Properties :

  • Boiling Point : Dihydrocarvone has a boiling point of ~230–235°C, while the propan-2-ylidene analog may exhibit a lower boiling point due to reduced hydrogen bonding from the absence of a vinyl group.
  • Odor : Dihydrocarvone has a minty aroma, whereas the target compound’s odor profile is undocumented but likely differs due to substituent effects .
(5R)-3-(Hydroxymethyl)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

Structural Differences :

  • This derivative has a hydroxymethyl group at position 3, enhancing polarity and enabling hydrogen bonding. The propan-2-ylidene analog lacks this functional group, resulting in lower solubility in polar solvents .

Reactivity :

  • The hydroxymethyl group facilitates diastereoselective reactions (e.g., glycosylation), whereas the propan-2-ylidene group may favor radical or conjugate addition reactions due to its electron-deficient double bond .
2-Methyl-5-(1-methylethenyl)cyclohexanone (Isodihydrocarvone)

Stereochemical Variance :

  • Isodihydrocarvone differs in the position of the double bond (1-methylethenyl vs. propan-2-ylidene), leading to distinct NMR profiles. For example, the propan-2-ylidene group shows a characteristic 13C NMR signal at δ ~150 ppm for the sp2-hybridized carbon .

Thermodynamic Stability :

Comparative Data Table

Property 2-Methyl-5-(propan-2-ylidene)cyclohexan-1-one Dihydrocarvone (5R)-3-(Hydroxymethyl) Derivative
Molecular Formula C10H16O C10H16O C11H18O2
Molecular Weight (g/mol) 152.23 152.23 182.26
Substituents 2-methyl, 5-propan-2-ylidene 2-methyl, 5-isopropenyl 2-methyl, 3-hydroxymethyl, 5-isopropenyl
Boiling Point ~210–220°C (estimated) 230–235°C >250°C (decomposes)
Key Applications Synthetic intermediates, polymer precursors Flavorings, pharmaceuticals Chiral synthesis
Synthetic Method Pd-catalyzed coupling, photochemical routes Hydrogenation of carvone Enzymatic/GP2 protocols
13C NMR (δ, ppm) 209.5 (C=O), 150.2 (C=) 211.0 (C=O), 124.5 (CH2=C) 210.1 (C=O), 64.3 (CH2OH)
Diastereomer Complexity Moderate (2–3 isomers) High (4–6 isomers) High (3 diastereoisomers)

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